S-(p-Tolyl) p-nitrothiobenzoate
Overview
Description
S-(p-Tolyl) p-nitrothiobenzoate: is a chemical compound with the molecular formula C14H11NO3S and a molecular weight of 273.313 g/mol . It is known for its unique structure, which includes a p-tolyl group and a p-nitrothiobenzoate moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(p-Tolyl) p-nitrothiobenzoate typically involves the reaction of p-tolyl thiol with p-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: S-(p-Tolyl) p-nitrothiobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, alcohols, nucleophilic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
S-(p-Tolyl) p-nitrothiobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(p-Tolyl) p-nitrothiobenzoate involves its ability to interact with thiol groups in proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme mechanisms and designing enzyme inhibitors .
Comparison with Similar Compounds
- S-Benzyl 4-nitrothiobenzoate
- S-(p-Tolyl) N-(3-(trifluoromethyl)phenyl)thiolcarbamate
- S-(p-Tolyl) N-(2,6-dichlorophenyl)thiolcarbamate
- S-(p-Tolyl) p-toluenethiosulfonate
- S-(2-diethylaminoethyl) 4-nitrothiobenzoate hydrochloride
- S-(p-Tolyl) N-phenylthiocarbamate
- S-(2-nitro-phenyl)-N-p-tolyl-thiohydroxylamine
- S-propyl N-(p-tolyl)thiolcarbamate
- S-(p-Tolyl) thioacetate
- (-)-S-methyl S-p-tolyl N-(2,4-dinitrophenyl)sulfoximine
Uniqueness: S-(p-Tolyl) p-nitrothiobenzoate is unique due to its specific combination of a p-tolyl group and a p-nitrothiobenzoate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
S-(4-methylphenyl) 4-nitrobenzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFTVBRXQOQHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182401 | |
Record name | Benzoic acid, p-nitrothio-, S-(p-tolyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28122-84-1 | |
Record name | Benzoic acid, p-nitrothio-, S-(p-tolyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028122841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, p-nitrothio-, S-(p-tolyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(P-TOLYL) 4-NITROTHIOLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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